molecular formula C26H33N3O B11409452 N-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

N-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B11409452
M. Wt: 403.6 g/mol
InChI Key: JERCJUSWDATVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole core, a cyclohexane carboxamide group, and a propan-2-yl phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Propan-2-yl Phenyl Group: This step involves the alkylation of the benzodiazole core using a propan-2-yl halide in the presence of a base.

    Formation of the Cyclohexanecarboxamide Group: This can be done by reacting the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-[2-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzodiazole core.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

    Imidazole Derivatives: Compounds with similar heterocyclic cores and diverse biological properties.

Uniqueness

N-[2-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core, combined with the cyclohexanecarboxamide group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H33N3O

Molecular Weight

403.6 g/mol

IUPAC Name

N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C26H33N3O/c1-19(2)21-14-12-20(13-15-21)18-29-24-11-7-6-10-23(24)28-25(29)16-17-27-26(30)22-8-4-3-5-9-22/h6-7,10-15,19,22H,3-5,8-9,16-18H2,1-2H3,(H,27,30)

InChI Key

JERCJUSWDATVFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.